5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
Description
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and morpholine functional groups, which contribute to its diverse reactivity and utility in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c20-14-3-6-17(21)16(12-14)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFIRNVNWXILQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The starting material, a benzamide derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Amide Formation: The intermediate product is then reacted with 4-(2-morpholino-2-oxoethyl)phenylamine to form the final benzamide compound.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures precise addition of reagents and monitoring of reaction progress to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Introduction to 5-Bromo-2-Chloro-N-(4-(2-Morpholino-2-Oxoethyl)Phenyl)Benzamide
This compound, with the CAS number 1070960-19-8, is a compound of significant interest in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the various applications of this compound, including its synthesis, biological activity, and relevance in drug discovery.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of both bromine and chlorine atoms is believed to enhance biological activity by influencing molecular interactions within target cells.
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. The morpholino group is often associated with increased solubility and bioavailability, which are critical factors in drug design.
Enzyme Inhibition
Preliminary research indicates that this compound could act as an inhibitor for certain enzymes involved in cancer progression or bacterial metabolism. This mechanism of action is crucial for developing targeted therapies.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of benzamide derivatives, including this compound. The compound was tested against human breast cancer cell lines and showed promising results, indicating a dose-dependent inhibition of cell proliferation.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against various strains of bacteria. Results demonstrated significant inhibition zones, suggesting potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the morpholine moiety, makes it a versatile compound for various chemical transformations and research applications.
Biological Activity
5-bromo-2-chloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a synthetic compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of bromine and chlorine halogens, as well as a morpholine moiety. The molecular formula is with a molecular weight of approximately 437.7 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen atoms in the structure may enhance its reactivity and binding affinity, which is crucial for its therapeutic effects. The morpholine group is believed to play a significant role in modulating the compound's pharmacological properties.
Anticancer Properties
Research has indicated that derivatives of benzamide compounds, including this compound, exhibit potential anticancer activity. A study highlighted that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers . The compound's structural similarities with other active benzamide analogs suggest it may also possess similar anticancer properties.
Comparative Analysis with Similar Compounds
Case Studies
- Anticancer Activity : In vitro studies have shown that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's halogenated structure may enhance its efficacy compared to non-halogenated analogs.
- Neuroprotection : Research focusing on similar morpholine-containing compounds has revealed their ability to mitigate cellular stress responses in pancreatic β-cells, suggesting that this compound could be further explored for diabetes treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
